molecular formula C16H11F2NO B10930259 3,5-Bis(4-fluorophenyl)-4-methylisoxazole

3,5-Bis(4-fluorophenyl)-4-methylisoxazole

Cat. No.: B10930259
M. Wt: 271.26 g/mol
InChI Key: FXSJJXALSOBLOC-UHFFFAOYSA-N
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Description

3,5-Bis(4-fluorophenyl)-4-methylisoxazole is a chemical compound characterized by the presence of two 4-fluorophenyl groups and a methyl group attached to an isoxazole ring. Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The fluorine atoms in the phenyl rings contribute to the compound’s unique chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-fluorophenyl)-4-methylisoxazole typically involves the reaction of 4-fluorobenzaldehyde with acetophenone derivatives under basic conditions to form chalcones. These chalcones then undergo cyclization with hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(4-fluorophenyl)-4-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

3,5-Bis(4-fluorophenyl)-4-methylisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(4-fluorophenyl)-4-methylisoxazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting or activating their functions. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

  • 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

Comparison: Compared to these similar compounds, 3,5-Bis(4-fluorophenyl)-4-methylisoxazole is unique due to the presence of the isoxazole ring and the specific positioning of the fluorine atoms.

Properties

Molecular Formula

C16H11F2NO

Molecular Weight

271.26 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)-4-methyl-1,2-oxazole

InChI

InChI=1S/C16H11F2NO/c1-10-15(11-2-6-13(17)7-3-11)19-20-16(10)12-4-8-14(18)9-5-12/h2-9H,1H3

InChI Key

FXSJJXALSOBLOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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